molecular formula C23H17Cl2N3O3S2 B2866013 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477568-77-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2866013
CAS No.: 477568-77-7
M. Wt: 518.43
InChI Key: BYNBLXGRNDEOQL-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3S2 and its molecular weight is 518.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S2/c1-28(17-5-3-2-4-6-17)33(30,31)18-10-7-15(8-11-18)22(29)27-23-26-21(14-32-23)19-12-9-16(24)13-20(19)25/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBLXGRNDEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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